molecular formula C15H20O4 B8668619 Ethyl 6-(4-formylphenoxy)hexanoate CAS No. 156060-77-4

Ethyl 6-(4-formylphenoxy)hexanoate

Cat. No.: B8668619
CAS No.: 156060-77-4
M. Wt: 264.32 g/mol
InChI Key: JZLYFLPRFLVNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-formylphenoxy)hexanoate is an ester derivative characterized by a hexanoate backbone substituted with a 4-formylphenoxy group. For example, structurally similar compounds like ethyl 6-((4-formylphenyl)(methyl)amino)hexanoate are synthesized using DMF, POCl₃, and acetonitrile under reflux conditions .

Key Chemical Properties (Hypothesized):

  • Molecular Formula: C₁₅H₂₀O₅ (estimated based on ethyl hexanoate [C₈H₁₆O₂] + 4-formylphenoxy [C₇H₅O₃]).
  • Molecular Weight: ~280.3 g/mol.
  • Hydrophobicity (log P): Expected to be higher than ethyl hexanoate (log P = 2.8) due to the aromatic substituent .

Properties

CAS No.

156060-77-4

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 6-(4-formylphenoxy)hexanoate

InChI

InChI=1S/C15H20O4/c1-2-18-15(17)6-4-3-5-11-19-14-9-7-13(12-16)8-10-14/h7-10,12H,2-6,11H2,1H3

InChI Key

JZLYFLPRFLVNHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares ethyl 6-(4-formylphenoxy)hexanoate with key esters and derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) log P Key Functional Groups Primary Applications
Ethyl hexanoate (Ethyl caproate) C₈H₁₆O₂ 144.21 2.8 Ester Flavoring agent (fruity aroma) in foods, beverages
Ethyl octanoate C₁₀H₂₀O₂ 172.26 3.5 Ester Wine aroma enhancement
2-Phenylethyl acetate C₁₀H₁₂O₂ 164.20 1.8 Ester, phenyl group Floral/fruity fragrances
Ethyl 6-(chloroformyl)hexanoate C₉H₁₅ClO₃ 206.67 ~2.5 Ester, chloroformyl group Agrochemical/pharmaceutical intermediate
This compound C₁₅H₂₀O₅ 280.3 (est.) ~3.5 Ester, formylphenoxy group Potential use in polymer crosslinking, drug synthesis

Key Differences and Implications

Hydrophobicity and Solubility: Ethyl hexanoate has moderate hydrophobicity (log P = 2.8) and water solubility (1.16 g/L) . In contrast, the formylphenoxy group in the target compound increases log P (~3.5), reducing water solubility and enhancing compatibility with non-polar matrices (e.g., polymers, lipid-based drug delivery systems) .

Reactivity: The formyl group (-CHO) provides a reactive site for condensation or Schiff base formation, unlike non-functionalized esters (e.g., ethyl hexanoate). This makes the compound valuable in synthesizing imine-linked polymers or bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.